molecular formula C20H16ClN3 B5722075 2-(4-chlorophenyl)-3-[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]acrylonitrile

2-(4-chlorophenyl)-3-[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]acrylonitrile

Cat. No. B5722075
M. Wt: 333.8 g/mol
InChI Key: BXBMPKSIZYCCCB-PDGQHHTCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-3-[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]acrylonitrile is a chemical compound that belongs to the class of acrylonitrile derivatives. It is also known as DPCPX and is widely used in scientific research to study the adenosine A1 receptor. The adenosine A1 receptor is a G-protein coupled receptor that is widely distributed in the brain and plays a crucial role in regulating various physiological processes.

Mechanism of Action

DPCPX acts as a selective antagonist of the adenosine A1 receptor. It binds to the receptor and prevents the binding of adenosine, which is the endogenous ligand for the receptor. By blocking the adenosine A1 receptor, DPCPX can modulate the activity of various physiological processes that are regulated by this receptor.
Biochemical and Physiological Effects:
DPCPX has been shown to have various biochemical and physiological effects. In animal studies, DPCPX has been shown to increase wakefulness and decrease sleep. It has also been shown to reduce pain sensitivity and have anti-inflammatory effects. Additionally, DPCPX has been shown to have cardiovascular effects, including the ability to lower blood pressure and reduce heart rate.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DPCPX in lab experiments is its high selectivity for the adenosine A1 receptor. This allows researchers to specifically target this receptor and study its role in various physiological processes. However, one limitation of using DPCPX is its low solubility in water, which can make it difficult to administer in experiments.

Future Directions

There are several future directions for research involving DPCPX. One potential direction is to further study the role of the adenosine A1 receptor in pain and inflammation. Another potential direction is to investigate the effects of DPCPX on other physiological processes, such as cognition and memory. Additionally, there is potential for the development of new drugs based on the structure of DPCPX that may have improved solubility and selectivity for the adenosine A1 receptor.

Synthesis Methods

The synthesis of 2-(4-chlorophenyl)-3-[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]acrylonitrile involves the reaction of 2,5-dimethylpyrrole-3-carboxaldehyde, 4-chlorobenzylamine, and ethyl cyanoacetate in the presence of a catalyst. The reaction proceeds through a Knoevenagel condensation reaction followed by a cyclization reaction to form the final product.

Scientific Research Applications

2-(4-chlorophenyl)-3-[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]acrylonitrile is widely used in scientific research to study the adenosine A1 receptor. The adenosine A1 receptor is involved in regulating various physiological processes such as sleep, pain, and cardiovascular function. The use of DPCPX allows researchers to study the role of the adenosine A1 receptor in these processes.

properties

IUPAC Name

(E)-2-(4-chlorophenyl)-3-(2,5-dimethyl-1-pyridin-2-ylpyrrol-3-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3/c1-14-11-17(15(2)24(14)20-5-3-4-10-23-20)12-18(13-22)16-6-8-19(21)9-7-16/h3-12H,1-2H3/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXBMPKSIZYCCCB-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=N2)C)C=C(C#N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=CC=CC=N2)C)/C=C(/C#N)\C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-(4-chlorophenyl)-3-[2,5-dimethyl-1-(pyridin-2-yl)-1H-pyrrol-3-yl]prop-2-enenitrile

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